3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4): A Comprehensive Technical Guide on Reactivity and Applications in Drug Discovery
3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4): A Comprehensive Technical Guide on Reactivity and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and agrochemical development, polyhalogenated benzenesulfonamides serve as highly versatile building blocks. 3,5-Dichloro-4-fluorobenzenesulfonamide is a specialized intermediate engineered for precise structural functionalization. By leveraging the distinct electronic properties of its halogen substituents and the sulfonamide moiety, this compound acts as an exceptional electrophile for Nucleophilic Aromatic Substitution (
Chemical Identity and Molecular Descriptors
Accurate molecular identification is critical for procurement, computational modeling, and regulatory documentation. The quantitative data and structural identifiers for 3,5-dichloro-4-fluorobenzenesulfonamide are summarized below, as verified by commercial suppliers such as [1] and[2].
| Descriptor | Value |
| CAS Number | 1208075-66-4 |
| IUPAC Name | 3,5-dichloro-4-fluorobenzenesulfonamide |
| Molecular Formula | C₆H₄Cl₂FNO₂S |
| Molecular Weight | 244.07 g/mol |
| Canonical SMILES | NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1 |
| InChIKey | LFKZJSPGKPVFHW-UHFFFAOYSA-N |
| MDL Number | MFCD12026273 |
Physicochemical Properties & Structural Analysis
The reactivity of 3,5-dichloro-4-fluorobenzenesulfonamide is dictated by a synergistic combination of electronic effects across the aromatic ring:
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Strong Electron Withdrawal: The para-sulfonamide (
) group exerts a powerful mesomeric ( ) and inductive ( ) pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the -system. -
Halogen Activation: The two ortho-chlorine atoms provide additional inductive withdrawal. This extreme electron depletion makes the C4 carbon highly electrophilic.
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C-F Bond Dynamics: While the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine's superior electronegativity stabilizes the transition state during nucleophilic attack, making the C-F bond the exclusive site of substitution.
Mechanistic Reactivity: Nucleophilic Aromatic Substitution ( )
The primary synthetic utility of 3,5-dichloro-4-fluorobenzenesulfonamide lies in its capacity to undergo rapid
Causality Behind Experimental Choices:
Novice chemists often mistakenly assume that the weaker C-Cl bond should break first. However, the rate-determining step in an
Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway of the sulfonamide building block.
Experimental Protocols: Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following protocol for amine derivatization is designed as a self-validating system .
Reagents and Conditions
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO (0.2 M) | Polar aprotic solvents stabilize the highly polar Meisenheimer transition state via dipole-dipole interactions without solvating the nucleophile. |
| Base | DIPEA (2.5 eq) or K₂CO₃ (3.0 eq) | Neutralizes the highly corrosive HF byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. |
| Temperature | 60°C – 80°C | Provides sufficient thermal energy to overcome the activation barrier of sterically hindered nucleophiles. |
Step-by-Step Methodology
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Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3,5-dichloro-4-fluorobenzenesulfonamide (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous DMF.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Seal the vial under a nitrogen atmosphere.
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Thermal Activation: Heat the reaction mixture to 70°C using an oil bath or aluminum heating block for 4–12 hours.
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Self-Validating Checkpoint (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
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Validation Logic: The reaction is complete when the starting material peak (
242/244 for in negative ion mode) disappears. The product mass must reflect the exact mass of the starting material minus fluorine (19 Da) plus the nucleophile mass (minus one proton). If the starting mass persists, the system dictates an increase in temperature or base equivalents.
-
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Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Fig 2: Standardized experimental workflow for SNAr derivatization of the building block.
Applications in Pharmaceutical Development
The primary application of 3,5-dichloro-4-fluorobenzenesulfonamide is in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) . The unsubstituted sulfonamide group (
By utilizing the
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Steric Shielding: They restrict the conformational rotation of the newly attached C4-tail, locking the molecule into a bioactive conformation.
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Lipophilicity Enhancement: The heavy halogenation increases the overall LogP of the molecule, which is crucial for penetrating cell membranes to target intracellular, tumor-associated isozymes like CA IX, a major target in hypoxic cancer therapies[3].
Furthermore, the robust nature of this building block makes it highly suitable for parallel library synthesis in early-stage drug discovery, allowing for rapid Structure-Activity Relationship (SAR) profiling.
References
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National Center for Biotechnology Information (NCBI). "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." PMC. URL:[Link]
